molecular formula C10H13NO2 B2643354 rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione CAS No. 2307782-41-6

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione

Cat. No.: B2643354
CAS No.: 2307782-41-6
M. Wt: 179.219
InChI Key: YMIOJLOCXYONKE-NUMRIWBASA-N
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Description

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5210,2,6]decane-3,5-dione is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Mechanism of Action

The mechanism of action of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h5-7H,2-4H2,1H3,(H,11,12,13)/t5-,6+,7+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOJLOCXYONKE-NUMRIWBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C3)C1C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3CC[C@H](C3)[C@H]1C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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